{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine
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Overview
Description
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a complex structure with multiple amine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine can be achieved through several methods. One common approach is the reductive amination of aldehydes or ketones with primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride . Another method involves the alkylation of primary amines with alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction often involves the formation of hydrogen bonds and electrostatic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with one methyl group attached to the nitrogen.
Dimethylamine: Contains two methyl groups attached to the nitrogen.
Trimethylamine: Features three methyl groups attached to the nitrogen.
Uniqueness
{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is unique due to its multiple amine groups and longer carbon chain, which provide it with greater versatility in chemical reactions and applications compared to simpler amines . This complexity allows it to participate in a wider range of reactions and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H25N3 |
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Molecular Weight |
187.33 g/mol |
IUPAC Name |
N'-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H25N3/c1-12-8-4-6-10-13(2)9-5-3-7-11/h12H,3-11H2,1-2H3 |
InChI Key |
WNOAGDVSSFFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCN(C)CCCCN |
Origin of Product |
United States |
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